N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride is a synthetic opioid compound. It is structurally related to fentanyl, a potent opioid analgesic widely used in medical settings for pain management and anesthesia. This compound is part of a class of synthetic opioids known for their high potency and potential for abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride involves several steps. The starting materials typically include phenethylamine and piperidine derivatives. The synthesis proceeds through a series of chemical reactions, including acylation, reduction, and cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing safety measures to handle the potent opioid. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or reducing the compound’s potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, creating a variety of analogs with different pharmacological profiles .
Scientific Research Applications
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic opioids.
Biology: Researchers use this compound to investigate the biological effects of synthetic opioids on cellular and molecular levels.
Medicine: It serves as a model compound to develop new analgesics with improved safety profiles.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride involves binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s high affinity for these receptors contributes to its potent effects. The molecular pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A widely used opioid analgesic with a similar structure but different pharmacokinetic properties.
Acetylfentanyl: Another synthetic opioid with a slightly different chemical structure, leading to variations in potency and duration of action.
Butyrfentanyl: A fentanyl analog with a butyryl group, affecting its pharmacological profile .
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride is unique due to its specific chemical modifications, which can influence its binding affinity, potency, and duration of action. These modifications can make it a valuable tool in research for developing new analgesics and understanding the structure-activity relationships of synthetic opioids .
Properties
Molecular Formula |
C24H31ClN2O2 |
---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-6,8-11,22-23H,7,12-19H2;1H/i2D,5D,6D,10D,11D; |
InChI Key |
MXBPPYCITLQUNV-MYUNOUFISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCO4)[2H])[2H].Cl |
Canonical SMILES |
C1CC(OC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.